![molecular formula C7H15N3O2 B13721153 tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate: is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of tert-butyl carbamates, which are known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I, :CCl2, Bu3SnH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amino group .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize various peptides and proteins. It helps in the temporary protection of amino groups during peptide synthesis, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate involves the formation of a stable carbamate bond with the amino group. This bond is resistant to various chemical conditions, allowing for selective reactions to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- 3-(Boc-amino)-1-propanol
Comparison: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is unique in its ability to form stable carbamate bonds with amino groups, making it an excellent protecting group in organic synthesis. Compared to other similar compounds, it offers greater stability and selectivity under various reaction conditions .
Eigenschaften
Molekularformel |
C7H15N3O2 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)OC(C)(C)C)/N |
Kanonische SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


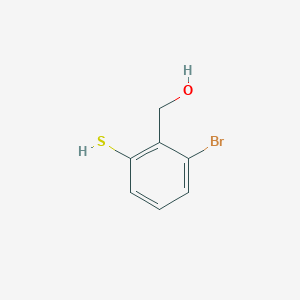
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)
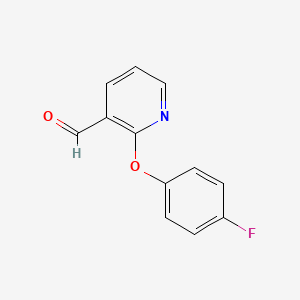
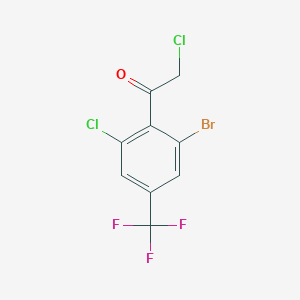
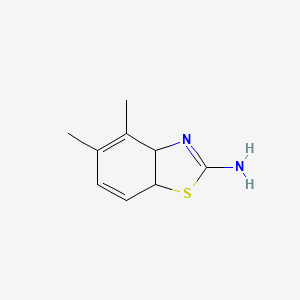
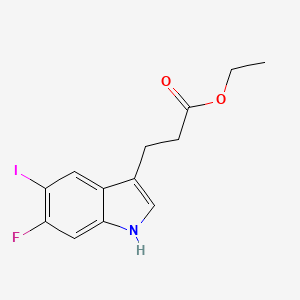
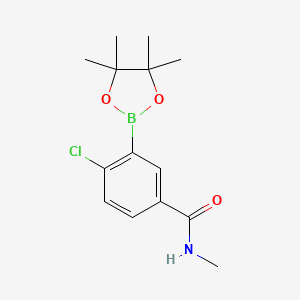
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
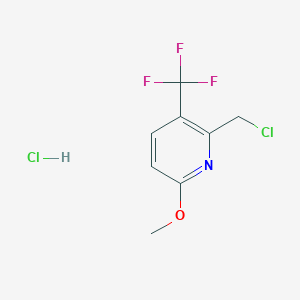
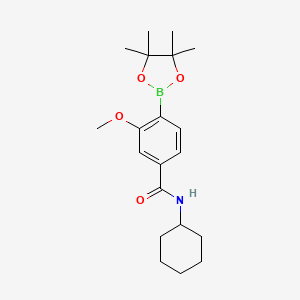
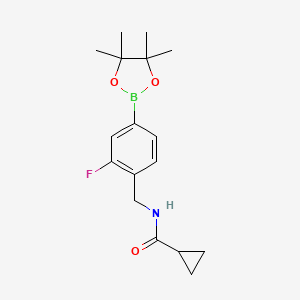
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
